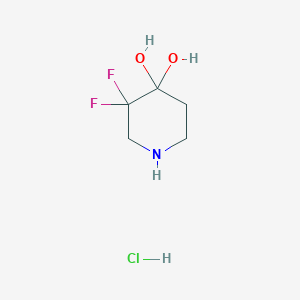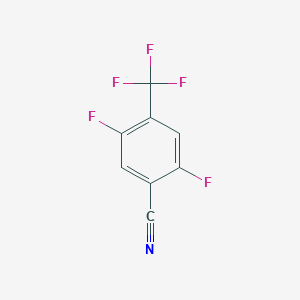![molecular formula C11H15Cl2NO B1458830 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride CAS No. 1803585-39-8](/img/structure/B1458830.png)
3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride
Overview
Description
“3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride” is a chemical compound with the CAS Number: 1803585-39-8 . It has a molecular weight of 248.15 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-chlorobenzyl)tetrahydrofuran-3-amine hydrochloride . The InChI code for this compound is 1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)7-11(13)5-6-14-8-11;/h1-4H,5-8,13H2;1H .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
- Application : This compound is used in the field of chemistry for the synthesis of various heterocyclic compounds .
- Method of Application : The exact method of application is not specified, but it’s likely used as a reagent in chemical reactions .
- Results : The outcomes of these reactions would depend on the specific reaction conditions and other reagents used .
- Application : Derivatives of this compound have shown antimicrobial activity .
- Method of Application : These derivatives are likely tested against various bacterial strains in a laboratory setting .
- Results : Some derivatives have shown activity comparable to standard drugs like ampicillin and gentamicin .
- Application : A similar compound, “3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole”, has been reported to have neuroprotective effects .
- Method of Application : This compound is likely administered to mice in a controlled experimental setting .
- Results : The compound improved depression-like behavior and cognitive impairment in mice .
Scientific Field: Chemistry
Scientific Field: Microbiology
Scientific Field: Neurology
Safety And Hazards
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]oxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)7-11(13)5-6-14-8-11;/h1-4H,5-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZONUCKTAGTHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



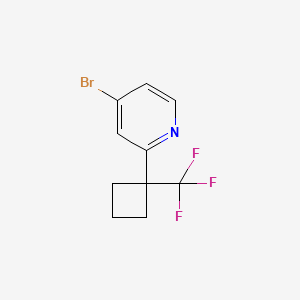
![Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1458749.png)
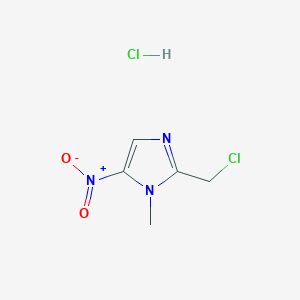
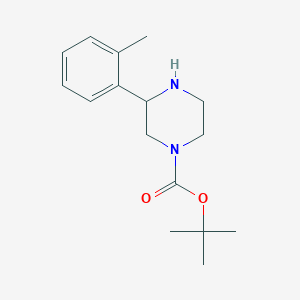
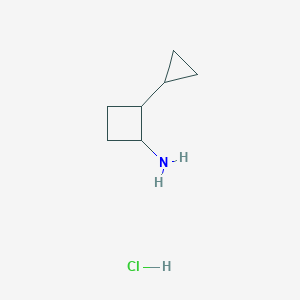
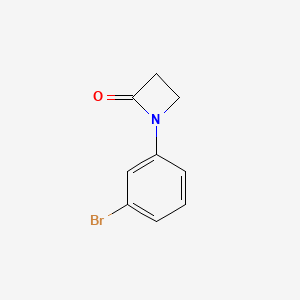
![2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid](/img/structure/B1458755.png)
![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)
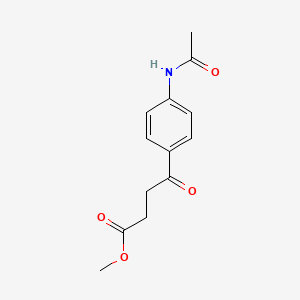
![3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458759.png)
![2-Azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1458760.png)
![6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458761.png)
